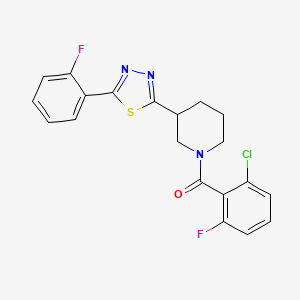

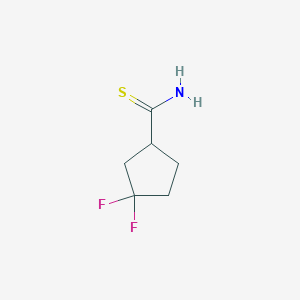

![molecular formula C10H18N4O2S2 B2831306 2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole CAS No. 1448122-36-8](/img/structure/B2831306.png)

2-[4-(Dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Antimicrobial Applications

Research has explored the synthesis of thiazolidinone and thiazole derivatives with potential antimicrobial activities. For instance, the development of thiazolidinone derivatives incorporating the piperazine moiety has shown effectiveness against a range of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents (Divyesh Patel et al., 2012, Medicinal Chemistry Research; Divyesh Patel et al., 2012, Zeitschrift für Naturforschung C). These studies indicate that the structural modification of thiazole derivatives can lead to compounds with significant antimicrobial properties.

Anticancer Activities

The synthesis of oxadiazole derivatives bearing a piperidinyl sulfonyl moiety has been investigated for their biological activities, including their potential as anticancer agents. These compounds have been evaluated against various enzymes and through molecular docking studies to understand their binding affinities and orientations within enzyme active sites, suggesting their relevance in the development of new anticancer drugs (H. Khalid et al., 2016). Furthermore, novel compounds with a sulfone moiety have shown promising results against breast cancer cell lines, indicating the potential of thiazole derivatives in anticancer therapy (M. Al-Said et al., 2011, European journal of medicinal chemistry).

Synthetic Pathways and Other Applications

The diverse synthetic applications of thiazole derivatives have been explored, including their use in the synthesis of compounds with anti-arrhythmic properties and the development of new corrosion inhibitors. For example, the synthesis of piperidine-based thiazole and thiadiazole derivatives has revealed compounds with significant anti-arrhythmic activity (H. Abdel‐Aziz et al., 2009, Monatshefte für Chemie - Chemical Monthly). Additionally, benzothiazole derivatives have been studied for their corrosion inhibitory effects on steel, demonstrating the chemical versatility and utility of thiazole compounds in various industrial applications (Zhiyong Hu et al., 2016, Corrosion Science).

作用機序

将来の方向性

Piperidine derivatives continue to be a focus of research in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this area.

特性

IUPAC Name |

2-[4-(dimethylsulfamoylamino)piperidin-1-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S2/c1-13(2)18(15,16)12-9-3-6-14(7-4-9)10-11-5-8-17-10/h5,8-9,12H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIZWBCLKBWIHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1CCN(CC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(morpholino)methanone](/img/structure/B2831227.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)

![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2831239.png)

![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)